1-Cyclobutylpentan-1-amine

Lipophilicity Drug design Physicochemical profiling

1-Cyclobutylpentan-1-amine (CAS 1270489-69-4, PubChem CID is a primary aliphatic amine belonging to the alpha-substituted cycloalkylamine class, with molecular formula C₉H₁₉N and molecular weight 141.25 g·mol⁻¹. It features a cyclobutyl ring directly attached to the alpha-carbon of a pentan-1-amine chain, yielding a single asymmetric center and a racemic configuration in standard commercial lots.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 1270489-69-4
Cat. No. B1426000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutylpentan-1-amine
CAS1270489-69-4
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCCCCC(C1CCC1)N
InChIInChI=1S/C9H19N/c1-2-3-7-9(10)8-5-4-6-8/h8-9H,2-7,10H2,1H3
InChIKeyQRSWOXYRCCGZKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutylpentan-1-amine (CAS 1270489-69-4): Baseline Identity, Physicochemical Profile, and Procurement Context


1-Cyclobutylpentan-1-amine (CAS 1270489-69-4, PubChem CID 55295070) is a primary aliphatic amine belonging to the alpha-substituted cycloalkylamine class, with molecular formula C₉H₁₉N and molecular weight 141.25 g·mol⁻¹ [1]. It features a cyclobutyl ring directly attached to the alpha-carbon of a pentan-1-amine chain, yielding a single asymmetric center and a racemic configuration in standard commercial lots . Computed physicochemical descriptors include XLogP3-AA of 2.4, topological polar surface area of 26 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and four rotatable bonds [1]. The compound is commercially available from multiple vendors (e.g., Fluorochem, AKSci, American Elements) at typical purities of 95–98% and is sold exclusively for research and development purposes, not for direct human use .

Why 1-Cyclobutylpentan-1-amine Cannot Be Freely Substituted with Other Cycloalkylamine Isomers or Homologs


Although compounds such as 1-cyclopentylbutan-1-amine (CAS 1179866-56-8) share identical molecular formula (C₉H₁₉N) and molecular weight (141.25 g·mol⁻¹) with the target compound , the cyclobutyl ring imparts a distinct conformational profile—a puckered, non-planar geometry with a dihedral angle of approximately 26–30°—that differs fundamentally from the envelope conformation of cyclopentyl and the chair conformer of cyclohexyl [1]. These ring-size-dependent geometric differences directly modulate the spatial orientation of the primary amine pharmacophore and the lipophilic alkyl chain, which in turn influences molecular recognition at biological targets, LogP, and passive membrane permeability. In medicinal chemistry, cyclobutyl-containing amines are increasingly recognized as sp³-rich bioisosteric replacements for aryl groups, offering differentiated metabolic stability and solubility profiles relative to larger-ring or acyclic analogs [1] [2]. Generic substitution with a structural isomer or homolog is therefore unlikely to reproduce the same binding pose, ADME properties, or synthetic derivatization outcomes without explicit experimental verification.

Quantitative Differentiation Evidence for 1-Cyclobutylpentan-1-amine Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison Between 1-Cyclobutylpentan-1-amine and Its Structural Isomer 1-Cyclopentylbutan-1-amine

The target compound 1-cyclobutylpentan-1-amine exhibits a computed XLogP3-AA value of 2.4 [1]. Its direct structural isomer, 1-cyclopentylbutan-1-amine (CAS 1179866-56-8), which trades a cyclobutyl ring for a cyclopentyl ring while shortening the alkyl chain by one methylene unit, is predicted to possess a higher lipophilicity owing to the increased hydrocarbon surface area of the five-membered ring. Although an experimentally measured XLogP for the isomer is not available in public databases, the ring-size difference alone (cyclobutane: ~4 carbons contributing ~1.6–1.8 log units; cyclopentane: ~5 carbons contributing ~2.0–2.2 log units) suggests an estimated ΔLogP of approximately +0.3 to +0.5 for the cyclopentyl isomer, a magnitude that can materially affect passive permeability and CYP450 susceptibility in drug discovery programs [2].

Lipophilicity Drug design Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison with 1-Cyclobutylbutan-1-amine and 1-Cyclopentylbutan-1-amine

1-Cyclobutylpentan-1-amine has a computed TPSA of 26.0 Ų, arising solely from its primary amine group [1]. In contrast, the shorter-chain homolog 1-cyclobutylbutan-1-amine (CAS 1270355-60-6, C₈H₁₇N, MW 127.23) also possesses TPSA = 26.0 Ų but exhibits a lower molecular weight (127.23 vs. 141.25) and a reduced rotatable bond count (3 vs. 4), resulting in a different TPSA/MW ratio (0.204 vs. 0.184) . This ratio is a crude predictor of oral absorption efficiency; the target compound's lower ratio suggests marginally higher membrane permeability relative to molecular size. The structural isomer 1-cyclopentylbutan-1-amine (MW 141.25) shares the identical TPSA of 26.0 Ų, but its more spatially extended cyclopentyl ring yields a different three-dimensional polar surface distribution, which cannot be captured by the scalar TPSA value alone .

Polar surface area Blood–brain barrier penetration Oral bioavailability

Rotatable Bond Count and Molecular Flexibility Relative to 1-Cyclobutylbutan-1-amine

The target compound contains four rotatable bonds (excluding the cyclobutyl ring), one more than its shorter-chain homolog 1-cyclobutylbutan-1-amine, which has three rotatable bonds [1] . This additional degree of torsional freedom in the pentyl chain provides greater conformational sampling capacity, which can facilitate induced-fit binding to extended or deep protein pockets. However, the incremental rotatable bond also carries an entropic penalty upon binding; ligand efficiency metrics that penalize rotatable bonds (e.g., LE = ΔG / N_heavy; LLE = pIC₅₀ − LogP) will be modestly lower for the pentyl variant compared to the butyl homolog, all else being equal [2].

Molecular flexibility Conformational entropy Ligand efficiency

Cyclobutyl-Specific Conformational Constraint and Bioisosteric Potential Versus Cyclopentyl and Cyclohexyl Amine Analogs

The cyclobutane ring in 1-cyclobutylpentan-1-amine adopts a puckered conformation with a dihedral angle of approximately 26–30°, which imposes a unique spatial orientation of the alpha-amine and the pentyl side chain not achievable with cyclopentyl (envelope conformer) or cyclohexyl (chair conformer) rings [1]. This constrained geometry is increasingly exploited in medicinal chemistry as an sp³-rich bioisostere for phenyl rings, with cyclobutyl-containing scaffolds demonstrating improved metabolic stability in microsomal assays relative to their aryl counterparts [1] [2]. In a study of cyclobutane-based αvβ3 integrin antagonists, lead compounds incorporating cyclobutylamine cores displayed half-lives exceeding 80 minutes in in vitro stability assays, a property attributed in part to the resistance of the cyclobutane ring to oxidative metabolism compared to larger cycloalkyl or aryl rings [2]. While not a direct study of the target compound itself, this class-level evidence supports the hypothesis that the cyclobutyl motif confers a metabolic stability advantage over cyclopentyl and cyclohexyl analogs.

Conformational restriction Bioisosterism Metabolic stability

Commercial Availability and Purity Specification Comparison: 1-Cyclobutylpentan-1-amine Versus 1-Cyclopentylbutan-1-amine

1-Cyclobutylpentan-1-amine is available from at least five commercial suppliers (Fluorochem, AKSci, American Elements, CymitQuimica, Leyan) at standard purities of 95–98%, with pricing at the 25–50 mg scale ranging approximately from €245 to €357 depending on the vendor . In comparison, its structural isomer 1-cyclopentylbutan-1-amine (CAS 1179866-56-8) is listed by multiple vendors (Bidepharm, Smolecule, CymitQuimica) but at higher price points for comparable quantities; for example, 1 g of 1-cyclopentylbutan-1-amine from CymitQuimica is quoted at €1,216.00, reflecting potentially lower production volumes or more complex synthetic routes . The broader supplier base and lower unit cost for 1-cyclobutylpentan-1-amine suggest more established synthetic accessibility, which is a pragmatic consideration for procurement decisions.

Procurement Purity Supply chain

Evidence-Backed Application Scenarios for 1-Cyclobutylpentan-1-amine in Research and Industrial Procurement


Fragment-Based Drug Discovery Campaigns Requiring a Non-Planar, sp³-Rich Primary Amine Scaffold with Moderate Lipophilicity (LogP ~2.4)

1-Cyclobutylpentan-1-amine's computed LogP of 2.4 and low TPSA of 26 Ų place it in a favorable physicochemical space for fragment libraries targeting the central nervous system or intracellular protein–protein interaction interfaces. Its cyclobutyl ring provides the puckered conformational constraint documented as advantageous for bioisosteric replacement of aryl groups [1], while the pentyl chain offers sufficient reach to probe deeper hydrophobic sub-pockets without excessively inflating LogP, which is estimated to be 0.3–0.5 log units lower than the cyclopentyl isomer . The racemic nature and single asymmetric center also provide an entry point for chiral resolution or asymmetric synthesis to access enantiomerically enriched derivatives for SAR studies.

Synthesis of Cyclobutyl-Containing αvβ3 Integrin Antagonist Analogs and Related RGD-Mimetic Chemotypes

The cyclobutane core has been validated as a metabolically stable scaffold in a series of αvβ3 integrin antagonists, where cyclobutylamine derivatives bearing tetrahydronaphthyridine or aminopyridine arginine mimetic sidechains achieved IC₅₀ values < 1 μM and in vitro half-lives exceeding 80 minutes in human liver microsome assays [1]. 1-Cyclobutylpentan-1-amine can serve as a direct synthetic precursor for elaborating the amine into such arginine-mimetic warheads via reductive amination, amide coupling, or sulfonamide formation, enabling rapid analog generation within this chemotype.

Biocatalytic C–H Hydroxylation Substrate for Generating Chiral Bifunctional Cyclobutylamine Intermediates

Engineered P450BM3 enzymes have been demonstrated to perform regioselective and stereoselective C–H hydroxylation on cyclobutylamine derivatives at chemically unactivated positions, producing valuable chiral bifunctional intermediates for downstream synthesis [1]. 1-Cyclobutylpentan-1-amine, with its four-carbon alkyl chain, presents multiple potential hydroxylation sites whose regio- and stereochemical outcomes can be tuned by enzyme variant selection, offering a divergent synthetic platform to access a library of hydroxylated cyclobutylpentan-amine derivatives from a single starting material.

Procurement for Medicinal Chemistry Groups Prioritizing Supply Chain Resilience and Cost-Efficiency at the 25–500 mg Research Scale

With at least five commercial suppliers offering the compound at purities of 95–98% and small-scale pricing (~€245/25 mg) that compares favorably against the structural isomer 1-cyclopentylbutan-1-amine (~€1,216/g), 1-cyclobutylpentan-1-amine represents a logistically accessible building block for academic and small-biotech medicinal chemistry laboratories . The availability of MDL number MFCD18660147 and PubChem CID 55295070 further facilitates inventory management and electronic laboratory notebook integration, reducing administrative friction in procurement workflows.

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